1-Methyl-5-nitrouracil
Overview
Description
1-Methyl-5-nitrouracil is a chemical compound with the molecular formula C5H5N3O4 . It has an average mass of 171.111 Da and a monoisotopic mass of 171.028000 Da .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one study reported the synthesis of 1-butyl-3-methyl-5-nitrouracil through a reaction involving 3-methyl-5-nitrouracil .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . It is known to be a polarizable molecule with a permanent electric dipole moment . The crystal structures incorporating the neutral or ionic 5-nitrouracil have been compared, discussing the effect of the packing in the optimization of the crystalline optical properties .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, one study reported the reaction of 3-methyl-5-nitrouracil with dimethylformamide (DMF) dibutyl acetal .Scientific Research Applications
Synthesis of Derivatives
1-Methyl-5-nitrouracil has been used in the synthesis of various derivatives. Gondela and Walczak (2007) demonstrated its application in the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives through reactions with aromatic amines and amino pyridines (Gondela & Walczak, 2007).
Study of Radical Formation
Lorenz and Benson (1975) investigated the formation of iminoxy radicals in this compound when exposed to ionizing radiation, providing insights into radical formation mechanisms in nitropyrimidines (Lorenz & Benson, 1975).
Crystal Structure Analysis
Ginell and Parthasarathy (1981) explored the crystal structure of this compound monohydrate, revealing novel intercalation of water molecules between pyrimidine bases, which could impact DNA helix stability (Ginell & Parthasarathy, 1981).
Antimicrobial Activity Research
Long, Matthews, and Robins (1976) synthesized various 5,6-dihydro-5-nitrouracil derivatives, including this compound, and evaluated their antimicrobial activity, although no significant inhibition of growth was observed in tested strains (Long, Matthews, & Robins, 1976).
Reactivity Analysis
Vampa, Benvenuti, and Pecorari (1992) conducted a study on the reactivity of uracil derivatives, including this compound, with respect to methyl iodide, using high-performance thin-layer chromatographic densitometry (Vampa, Benvenuti, & Pecorari, 1992).
Optical Properties in Crystalline Solids
Ramos Silva and Pereira da Silva (2023) reviewed the molecular and crystalline properties of 5-nitrouracil, discussing its potential in nonlinear optics and optoelectronics. They focused on optimizing crystalline optical properties through packing effects (Ramos Silva & Pereira da Silva, 2023).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Methyl-5-nitrouracil is a derivative of uracil, a pyrimidine nucleobase . The primary targets of this compound are likely to be similar to those of uracil, which plays a crucial role in the synthesis of nucleic acids and protein translation .
Mode of Action
It’s known that uracil derivatives can bind to dna and rna, altering their structure and function . For instance, 5-aminouracil, another uracil derivative, can bind as a third strand to form a triple-stranded DNA structure . This interaction can inhibit the incorporation of guanosine into nucleic acids , potentially affecting gene expression and protein synthesis.
Biochemical Pathways
This compound may affect several biochemical pathways. As a derivative of uracil, it could influence the one-carbon metabolism pathway, which is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . Additionally, it might impact the dehydration mechanism of 5-nitrouracil .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of uracil and its derivatives have been investigated . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Uracil and its derivatives have been associated with various biological activities, including antiviral, anticancer, cytotoxic, antimycobacterial, anti-inflammatory, antitumor, and antibacterial effects . These effects are likely due to the compound’s interaction with nucleic acids and its influence on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the dehydration mechanism of 5-nitrouracil, a related compound, has been found to be influenced by the presence of water molecules . Additionally, the optical properties of 5-nitrouracil have been shown to be affected by environmental conditions .
Properties
IUPAC Name |
1-methyl-5-nitropyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(9)6-5(7)10/h2H,1H3,(H,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBCXIVJCAUBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373118 | |
Record name | 5-nitro-1-methyl-uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28495-88-7 | |
Record name | 5-nitro-1-methyl-uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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